molecular formula C15H26O6 B1679632 Propargyl-PEG4-CH2CO2tBu CAS No. 888010-02-4

Propargyl-PEG4-CH2CO2tBu

Cat. No. B1679632
M. Wt: 302.36 g/mol
InChI Key: YWUOCZSOXBPJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG4-CH2CO2tBu is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG4-CH2CO2tBu is C15H26O6 . It contains a total of 46 bonds, including 20 non-H bonds, 2 multiple bonds, 14 rotatable bonds, 1 double bond, 1 triple bond, 1 aliphatic ester, and 4 aliphatic ethers .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG4-CH2CO2tBu can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Propargyl-PEG4-CH2CO2tBu has a molecular weight of 302.37 . It is a pale-yellow to yellow-brown liquid .

Scientific Research Applications

Enhancement of Pharmaceutical and Biotechnical Applications

PEGylation for Biological Macromolecules

The covalent attachment of PEG to peptides and proteins, known as PEGylation, is utilized to shield antigenic and immunogenic epitopes, reduce renal filtration, and alter biodistribution. This modification significantly improves the pharmacokinetics and stability of therapeutic proteins and peptides (Roberts, Bentley, & Harris, 2002).

Synthesis of Heterobifunctional PEG Derivatives

Propargyl-PEG4-CH2CO2tBu enables the synthesis of novel heterobifunctional PEG derivatives with simplicity and high efficiency. These derivatives are crucial for developing PEG-based bioconjugates for biomedical applications, offering a versatile platform for attaching various functional groups (Lu & Zhong, 2010).

Targeted Drug and Gene Delivery

PEGylated Nanoparticle Formulations

The coating of nanoparticles with PEG (PEGylation) is a strategy to improve the efficiency of drug and gene delivery systems. PEGylation helps to prolong systemic circulation time, decrease immunogenicity, and enhance the bioavailability of nanoparticles, making them more effective in targeting specific tissues or cells (Suk et al., 2016).

Enhancing Solubility and Functionality through Click Chemistry

Functional Improvement via Click Chemistry

The application of click chemistry for the functional improvement of molecules, including propargyl-PEG4-CH2CO2tBu derivatives, enables significant enhancements in water solubility, ion selectivity, and overall functionality. This approach is particularly valuable for developing effective probes for biological and environmental sensing (Li et al., 2014).

Overcoming PEG Immunogenicity

Alternatives to PEG for Bioconjugation

Despite the widespread use of PEG in bioconjugation and nanomedicine, concerns over PEG immunogenicity have led to research into alternative polymers. The development of PEG derivatives like Propargyl-PEG4-CH2CO2tBu and the exploration of PEG alternatives are crucial for creating biocompatible and non-immunogenic bioconjugates for therapeutic applications (Thai Thanh Hoang Thi et al., 2020).

Safety And Hazards

While specific safety and hazards information for Propargyl-PEG4-CH2CO2tBu is not available in the search results, it is generally recommended to use only in a chemical fume hood and to wear chemical-resistant gloves and safety goggles . It is also advised to wash thoroughly after handling and to wash contaminated clothing before reuse .

properties

IUPAC Name

tert-butyl 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6/c1-5-6-17-7-8-18-9-10-19-11-12-20-13-14(16)21-15(2,3)4/h1H,6-13H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUOCZSOXBPJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG4-CH2CO2tBu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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